molecular formula C12H15FO4S B13869659 Ethyl 2-(4-ethylsulfonyl-3-fluorophenyl)acetate

Ethyl 2-(4-ethylsulfonyl-3-fluorophenyl)acetate

Cat. No.: B13869659
M. Wt: 274.31 g/mol
InChI Key: LUBCBPYUDQNGTM-UHFFFAOYSA-N
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Description

Ethyl 2-(4-ethylsulfonyl-3-fluorophenyl)acetate is an organic compound with the molecular formula C12H15FO4S It is a derivative of phenylacetic acid, characterized by the presence of an ethylsulfonyl group and a fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-ethylsulfonyl-3-fluorophenyl)acetate typically involves the esterification of 4-ethylsulfonyl-3-fluorophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethylsulfonyl-3-fluorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylacetic acid esters.

Scientific Research Applications

Ethyl 2-(4-ethylsulfonyl-3-fluorophenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-ethylsulfonyl-3-fluorophenyl)acetate involves its interaction with specific molecular targets. The ethylsulfonyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl 2-(4-ethylsulfonyl-3-fluorophenyl)acetate can be compared with other similar compounds such as:

    Ethyl 2-(4-fluorophenyl)acetate: Lacks the ethylsulfonyl group, resulting in different chemical and biological properties.

    Ethyl 2-(4-ethylsulfonylphenyl)acetate: Lacks the fluorine atom, affecting its reactivity and interactions with biological targets.

The presence of both the ethylsulfonyl group and the fluorine atom in this compound makes it unique and potentially more versatile in various applications.

Properties

Molecular Formula

C12H15FO4S

Molecular Weight

274.31 g/mol

IUPAC Name

ethyl 2-(4-ethylsulfonyl-3-fluorophenyl)acetate

InChI

InChI=1S/C12H15FO4S/c1-3-17-12(14)8-9-5-6-11(10(13)7-9)18(15,16)4-2/h5-7H,3-4,8H2,1-2H3

InChI Key

LUBCBPYUDQNGTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)S(=O)(=O)CC)F

Origin of Product

United States

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